REACTION_CXSMILES
|
C[O-].[K+].CO.CO.[NH:8]1[CH2:12][CH2:11][CH2:10][C:9]1=[O:13].[CH2:14](Cl)[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21]>COCCOCCOC>[CH2:14]([N:8]1[CH2:12][CH2:11][CH2:10][C:9]1=[O:13])[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21] |f:0.1.2|
|
Name
|
potassium methoxide methanol
|
Quantity
|
1.05 mol
|
Type
|
reactant
|
Smiles
|
C[O-].[K+].CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
85.2 g
|
Type
|
reactant
|
Smiles
|
N1C(CCC1)=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
COCCOCCOC
|
Name
|
|
Quantity
|
156 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
For complete removal of all the methanol
|
Type
|
CUSTOM
|
Details
|
the clear solution is evacuated for a short period
|
Type
|
CUSTOM
|
Details
|
likewise at 155° C.
|
Type
|
CUSTOM
|
Details
|
of 20 minutes
|
Duration
|
20 min
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |